
Jtj4sgm9LN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Jtj4sgm9LN,” also known as GSK-2793660 Hydrochloride, is an investigational drug that has been studied for its potential therapeutic effects. It is a synthetic organic compound with the molecular formula C20H27N3O3.ClH and a molecular weight of 393.908. This compound has been explored primarily in the context of bronchiectasis, a chronic condition characterized by the abnormal widening of the bronchi or their branches, causing a risk of infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK-2793660 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific details on the exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of GSK-2793660 Hydrochloride would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. The exact industrial production methods are also proprietary and not publicly available.
Analyse Chemischer Reaktionen
Types of Reactions
GSK-2793660 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying synthetic routes and reaction mechanisms.
Biology: It is used in research to understand its effects on biological systems, particularly in the context of respiratory diseases.
Medicine: It has been explored as a potential therapeutic agent for bronchiectasis and other respiratory conditions.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of GSK-2793660 Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating certain pathways involved in inflammation and immune response. The exact molecular targets and pathways are still under investigation, but it is thought to influence the activity of enzymes and receptors involved in respiratory function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GSK-2793660: The parent compound without the hydrochloride salt.
Other investigational drugs for bronchiectasis: Compounds with similar therapeutic targets and mechanisms of action.
Uniqueness
GSK-2793660 Hydrochloride is unique in its specific chemical structure and its potential therapeutic effects on bronchiectasis. Its distinct molecular formula and the presence of the hydrochloride salt differentiate it from other similar compounds, potentially offering unique advantages in terms of efficacy and safety.
Eigenschaften
CAS-Nummer |
1613458-78-8 |
|---|---|
Molekularformel |
C20H28ClN3O3 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
4-amino-N-[(E,3S)-6-(2,3-dihydroindol-1-yl)-6-oxohex-4-en-3-yl]oxane-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O3.ClH/c1-2-16(22-19(25)20(21)10-13-26-14-11-20)7-8-18(24)23-12-9-15-5-3-4-6-17(15)23;/h3-8,16H,2,9-14,21H2,1H3,(H,22,25);1H/b8-7+;/t16-;/m0./s1 |
InChI-Schlüssel |
WZTHSMHCYITKEX-YNOPKORFSA-N |
Isomerische SMILES |
CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N.Cl |
Kanonische SMILES |
CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(S)-1-[8-Chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-2,4-dioxo-6-trifluoromethoxy-1,2,3,4-tetrahydro-quinazolin-7-ylmethyl]-pyrrolidin-2-ylmethyl}-methanesulfonamide](/img/structure/B10827110.png)
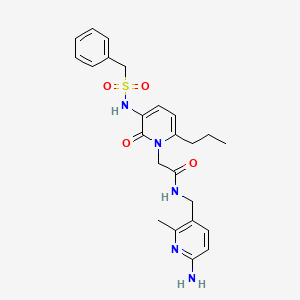
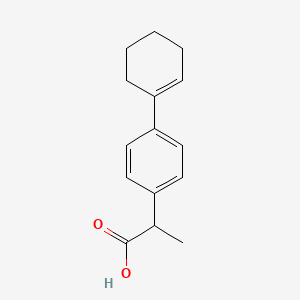
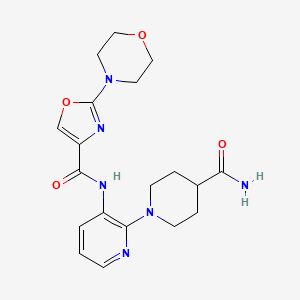
![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)
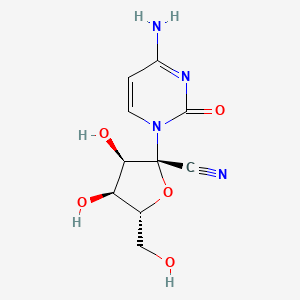
![(8S)-2-[(E)-2-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethenyl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B10827147.png)
![(5'-Hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate](/img/structure/B10827149.png)
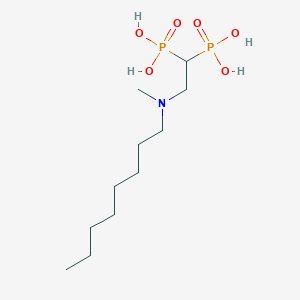
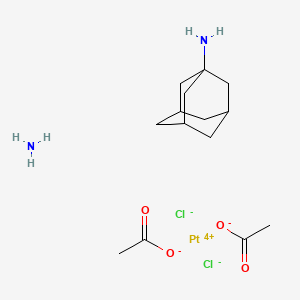
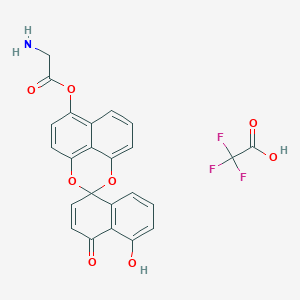
![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)
